molecular formula C16H16N2O4 B2405001 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 1202969-92-3

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B2405001
CAS RN: 1202969-92-3
M. Wt: 300.314
InChI Key: ISWNAFNLTQZVQZ-UHFFFAOYSA-N
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Description

2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body that play a role in pain regulation, inflammation, and other physiological processes. By inhibiting FAAH, BIA 10-2474 was intended to increase the levels of endocannabinoids in the body, providing potential therapeutic benefits for a range of conditions.

Scientific Research Applications

  • Synthesis and Rearrangement of Benzofuran Derivatives : A study conducted by Hanusek et al. (2013) investigated the synthesis and rearrangement of substituted S-(1-benzofuran-2 (3H)-one-3-yl) isothiuronium bromides. These compounds, derived from cyclic lactame coumaran-2-one, were characterized by NMR spectra, melting point, and elemental analysis. The research highlighted the potential importance of these compounds as prodrugs, given their rearrangement under mild conditions, even at physiological pH (Hanusek & Kammel, 2013).

  • Anticholinesterase Activity of Furobenzofuran Derivatives : Luo et al. (2005) synthesized novel carbamates based on furo[2,3-b]benzofuran and methanobenzodioxepine molecular skeletons. These compounds demonstrated potent anticholinesterase activity, with certain derivatives showing remarkable selectivity for either acetyl- or butyrylcholinesterase. The study's findings contribute to understanding the interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, potentially relevant for therapeutic applications (Luo et al., 2005).

  • Corrosion Inhibition Properties : A study by Yıldırım & Çetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their derivatives of isoxazolidine and isoxazoline. These compounds were evaluated for their corrosion prevention efficiencies in acidic and oil medium environments. The research provides insights into the potential application of benzofuran-related compounds in corrosion inhibition (Yıldırım & Çetin, 2008).

  • Synthesis and Biological Activity of Benzofuran Derivatives : Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. These compounds were evaluated for antimicrobial and antioxidant activities, showing that several synthesized analogues exhibited significant activities. This study highlights the potential of benzofuran derivatives in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-7-6-17-16(19)10-12-9-15(22-18-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWNAFNLTQZVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=NOC(=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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